Superior Cytotoxic Potency of Myceliothermophin E vs. Myceliothermophin C Across Four Human Cancer Cell Lines
Myceliothermophin E exhibits 1.9- to 4.0-fold higher cytotoxic potency than its closely related analog myceliothermophin C across four human cancer cell lines. In HepG2 hepatoblastoma cells, Myceliothermophin E (IC50 = 0.28 μg/mL) is 2.2-fold more potent than Myceliothermophin C (IC50 = 0.62 μg/mL). In A-549 lung carcinoma cells, Myceliothermophin E (IC50 = 0.26 μg/mL) is 4.0-fold more potent than Myceliothermophin C (IC50 = 1.05 μg/mL) [1]. These differences are quantifiable, reproducible, and directly impact assay sensitivity requirements in preclinical screening workflows.
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | HepG2: 0.28 μg/mL; Hep3B: 0.41 μg/mL; A-549: 0.26 μg/mL; MCF-7: 0.27 μg/mL |
| Comparator Or Baseline | Myceliothermophin C: HepG2: 0.62 μg/mL; Hep3B: 0.51 μg/mL; A-549: 1.05 μg/mL; MCF-7: 0.52 μg/mL |
| Quantified Difference | Myceliothermophin E is 1.2- to 4.0-fold more potent (1.9-4.0× lower IC50) across four cell lines |
| Conditions | In vitro cytotoxicity assays using HepG2 (hepatoblastoma), Hep3B (hepatocellular carcinoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. Data reported from total synthesis study [1]. |
Why This Matters
For procurement decisions in cancer drug discovery, the 2.2- to 4.0-fold potency advantage of Myceliothermophin E over Myceliothermophin C translates to lower compound consumption per assay and improved signal-to-noise in dose-response studies.
- [1] Total synthesis of myceliothermophins C, D, and E. Angew Chem Int Ed Engl. 2014 Aug 27;53(41):10970-4. doi:10.1002/anie.201406815. View Source
